molecular formula C9H5F3O2 B1303992 3,3,3-Trifluoro-1-phenylpropane-1,2-dione CAS No. 36750-88-6

3,3,3-Trifluoro-1-phenylpropane-1,2-dione

Cat. No.: B1303992
CAS No.: 36750-88-6
M. Wt: 202.13 g/mol
InChI Key: UXHRDSOEZXQJIO-UHFFFAOYSA-N
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Description

Overview of the Compound's Role as a Versatile Building Block in Chemical Synthesis

3,3,3-Trifluoro-1-phenylpropane-1,2-dione, with its combination of a phenyl ring, a diketone moiety, and a trifluoromethyl group, presents a unique set of reactive sites. This structure allows it to participate in a wide range of chemical transformations, making it a highly versatile precursor for the synthesis of diverse organic molecules.

One of the primary applications of this compound is in the synthesis of fluorinated heterocycles. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. Research has demonstrated that fluorinated 1,2,4-triketones, structurally related to the title compound, can be used to construct pyrazole (B372694) and pyridazinone rings. researchgate.net The regiochemistry of these condensation reactions can be controlled by adjusting reaction conditions such as temperature and acidity. researchgate.net

The reactivity of the diketone functionality allows for reactions with various nucleophiles. For example, it can serve as a precursor for the synthesis of 3-fluoroflavones through a one-pot reaction involving fluorination and subsequent cyclization. researchgate.net Furthermore, its structural analogs, like 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, have been utilized in cyclization reactions with phosphorus halides to create novel 1,2-benzoxaphosphinines. tandfonline.com

The versatility of fluorinated building blocks like this compound is a central theme in contemporary organic synthesis. The ability to construct complex molecular architectures from readily available, fluorinated starting materials is crucial for the development of new materials and therapeutic agents.

Below is a table summarizing key information about this compound.

PropertyValue
Compound Name This compound
CAS Number 36750-88-6 bldpharm.com
Molecular Formula C9H5F3O2
Key Structural Features Phenyl group, α-diketone, Trifluoromethyl group
Primary Application Synthetic building block

The strategic use of such building blocks enables chemists to access novel chemical space and to fine-tune the properties of target molecules with a high degree of precision.

Properties

IUPAC Name

3,3,3-trifluoro-1-phenylpropane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHRDSOEZXQJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381750
Record name 3,3,3-trifluoro-1-phenylpropane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36750-88-6
Record name 3,3,3-trifluoro-1-phenylpropane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3,3,3 Trifluoro 1 Phenylpropane 1,2 Dione

Direct Trifluoromethylation Approaches to 1,2-Diketones

Direct approaches for synthesizing trifluoromethylated 1,2-diketones are favored for their synthetic efficiency. These methods aim to construct the target molecule by either assembling pre-trifluoromethylated building blocks or by introducing the trifluoromethyl group onto a diketone precursor in a single, direct step.

Condensation Reactions Utilizing Trifluoromethyl Precursors and Aromatic Aldehydes

One primary strategy for constructing the carbon backbone of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione is through condensation reactions. The Claisen condensation, a carbon-carbon bond-forming reaction, is a key method in this context. google.comlibretexts.org This approach typically involves the reaction between a trifluoromethyl precursor, such as ethyl trifluoroacetate, which serves as the nucleophilic component after deprotonation, and a phenyl-containing electrophile like an aromatic ester (e.g., methyl benzoate). vaia.comopenstax.org The reaction is driven by a strong base, which facilitates the formation of an enolate from the trifluoromethyl precursor that subsequently attacks the carbonyl group of the aromatic ester. libretexts.org This pathway yields a β-keto ester, which can then be further processed to obtain the desired 1,2-diketone structure.

The efficiency of condensation reactions for synthesizing trifluoromethylated diketones is highly dependent on carefully optimized reaction parameters. The choice of base, solvent, and temperature regime plays a critical role in maximizing product yield and minimizing side reactions. Strong, non-nucleophilic bases are essential for generating the requisite enolate from the trifluoromethyl precursor.

Research into analogous Claisen condensations for preparing compounds like ethyl 4,4,4-trifluoroacetoacetate highlights the importance of these factors. google.comgoogle.com Sodium ethoxide is a commonly employed base, effectively promoting the condensation. google.com The selection of solvent also significantly impacts reaction outcomes; aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, and various ethers are often preferred to avoid unwanted side reactions. researchgate.netbeilstein-journals.org Temperature control is crucial for managing the reaction's kinetics and selectivity, with initial cooling to control the exothermic enolate formation, followed by heating to drive the condensation to completion. google.com

The following interactive table summarizes typical conditions and their effects on the synthesis of related trifluoromethylated carbonyl compounds, illustrating the principles applicable to the target molecule's synthesis.

Table 1: Optimization of Reaction Conditions for Analagous Trifluoromethylation Reactions

Parameter Variation Observation Reference
Base t-BuOK Moderate yield (29%) in initial trials. beilstein-journals.org
KHMDS Significantly improved yield (up to 92%) under optimized conditions. beilstein-journals.orgnih.gov
Cs₂CO₃ Highly effective catalyst for base-initiated trifluoromethylation of ketones. researchgate.net
NaOEt Standard base for Claisen condensations, effective in various solvents. google.comgoogle.com
Solvent Triglyme Superior solvent compared to THF or toluene, leading to higher yields. beilstein-journals.org
Toluene Ineffective in some base systems for trifluoromethylation. beilstein-journals.org
Dichloromethane Promotes formation of TMS-containing products in some reactions. researchgate.net
Cyclohexane Used as an inert solvent in industrial Claisen condensation processes. google.com
Temperature -40 °C Optimal for reactions using fluoroform and KHMDS to maximize stability and yield. beilstein-journals.orgnih.gov
10-20 °C Controlled temperature during reagent addition in Claisen condensations. google.com

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of trifluoromethylated compounds, including improved safety, efficiency, and scalability. mit.edu Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. rsc.org This level of control is particularly beneficial for managing highly exothermic or rapid reactions often encountered in organofluorine chemistry.

For the synthesis of α-trifluoromethyl carbonyl compounds, a continuous-flow setup can be designed where reagents are pumped and mixed in a controlled manner within a reactor coil or channel. researchgate.netdatapdf.com For instance, a two-step procedure can be implemented where a carbonyl substrate is first converted into a silyl (B83357) enol ether in one reactor module and then immediately mixed with a trifluoromethyl source in a second module under visible light irradiation with a photoredox catalyst. researchgate.net This approach minimizes the handling of unstable intermediates and allows for the safe use of gaseous reagents like fluoroform. mit.edu The enhanced interfacial contact between gas and liquid phases in a flow system makes it an ideal environment for reactions involving gaseous trifluoromethyl precursors. mit.edursc.org

Trifluoromethylation of Phenylpropane-1,2-dione Precursors

An alternative and more direct route involves the trifluoromethylation of a pre-formed scaffold, specifically 1-phenylpropane-1,2-dione. thegoodscentscompany.comnih.gov This strategy focuses on the selective introduction of a trifluoromethyl group onto the α-carbon of the diketone. This can be achieved through either nucleophilic or electrophilic trifluoromethylation pathways, depending on the chosen reagent and reaction mechanism. The precursor, 1-phenylpropane-1,2-dione, serves as the substrate, which is then activated for the C-CF₃ bond formation. researchgate.net

Base-catalyzed methods typically proceed via a nucleophilic pathway. In this approach, a strong base is used to deprotonate the 1-phenylpropane-1,2-dione precursor, generating an enolate intermediate. This nucleophilic enolate then attacks a trifluoromethyl source that can deliver a "CF₃⁻" equivalent.

A prominent example of this methodology is the use of fluoroform (HCF₃) in combination with a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgnih.gov The base deprotonates the fluoroform to generate the trifluoromethyl anion in situ, which then acts as the nucleophile. Similarly, the Ruppert-Prakash reagent (TMSCF₃) can be activated by a catalytic amount of a suitable base, such as cesium carbonate (Cs₂CO₃), to achieve the trifluoromethylation of ketones and chalcones. researchgate.net The choice of base is critical; it must be strong enough to generate the required nucleophile (either the enolate from the diketone or the CF₃⁻ from the precursor) without promoting undesired side reactions.

Table 2: Effect of Different Bases on Nucleophilic Trifluoromethylation of Carbonyls

Base Trifluoromethyl Source Substrate Type Typical Yield Reference
KHMDS Fluoroform (HCF₃) Esters Good to Excellent (up to 92%) beilstein-journals.orgnih.gov
t-BuOK Fluoroform (HCF₃) Esters Moderate (~29%) beilstein-journals.org
Cs₂CO₃ TMSCF₃ Chalcones, Ketones Excellent (up to 94%) researchgate.net

A diverse array of reagents has been developed for the introduction of the trifluoromethyl group, each with distinct reactivity profiles suited for different synthetic strategies. These agents can be broadly classified as nucleophilic, electrophilic, or radical sources of the CF₃ group.

For the direct trifluoromethylation of a 1,2-diketone precursor, both nucleophilic and electrophilic agents are highly relevant. Nucleophilic reagents are used in base-catalyzed processes, while electrophilic reagents react with the enol or enolate form of the diketone, often facilitated by a metal catalyst.

Nucleophilic Agents : These reagents deliver a trifluoromethyl anion (CF₃⁻) equivalent.

Fluoroform (HCF₃) : An economical but gaseous reagent that requires a strong base (e.g., KHMDS) for activation. beilstein-journals.orgnih.gov

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) : A versatile and widely used liquid reagent that releases the CF₃⁻ nucleophile upon activation with a fluoride (B91410) source or a suitable base. researchgate.net

Electrophilic Agents : These reagents deliver a trifluoromethyl cation (CF₃⁺) equivalent and are effective for reacting with nucleophilic substrates like enolates.

Togni's Reagents (Hypervalent Iodine Reagents) : These are shelf-stable, crystalline solids that are highly effective for the trifluoromethylation of a wide range of nucleophiles, including silyl enol ethers derived from ketones. organic-chemistry.org The reaction is often catalyzed by copper salts. organic-chemistry.orgnih.gov

Umemoto's Reagents (S-Trifluoromethyl Sulfonium Salts) : Another class of powerful electrophilic trifluoromethylating agents suitable for various substrates. researchgate.net

The selection of the appropriate agent depends on the specific reaction pathway and the nature of the diketone precursor's activation.

Table 3: Common Trifluoromethylating Agents and Their Applications

Reagent Name Class Activating Agent / Catalyst Typical Application Reference
Fluoroform (HCF₃) Nucleophilic Strong base (e.g., KHMDS) Trifluoromethylation of esters and ketones. beilstein-journals.orgnih.gov
TMSCF₃ (Ruppert-Prakash) Nucleophilic Base (e.g., Cs₂CO₃) or Fluoride Trifluoromethylation of aldehydes and ketones. researchgate.net
Togni's Reagent Electrophilic Copper salts, Photoredox catalyst Trifluoromethylation of silyl enol ethers, β-ketoesters. organic-chemistry.orgnih.gov

Nucleophilic Trifluoromethylation of Carbonyl Compounds with Trifluoromethyltrimethylsilane (TMSCF3)

A prominent method for the introduction of a trifluoromethyl (CF3) group is the nucleophilic trifluoromethylation of carbonyl compounds using trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. This reagent serves as a nucleophilic equivalent of the trifluoromethide anion (CF3-).

The reaction is typically initiated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which activates the TMSCF3. The mechanism involves the attack of the fluoride ion on the silicon atom of TMSCF3, leading to the formation of a hypervalent siliconate intermediate. This intermediate then releases the trifluoromethide anion, which subsequently attacks the electrophilic carbonyl carbon of a precursor molecule like benzil (B1666583) (1,2-diphenyl-1,2-dione). This addition reaction forms a trifluoromethylated silylated hemiacetal. Subsequent hydrolysis of this intermediate yields the desired trifluoromethylated carbinol. To obtain the target dione (B5365651), an oxidation step would be required after the initial nucleophilic addition.

The reaction conditions are generally mild, often proceeding at room temperature in a solvent like tetrahydrofuran (THF). The versatility of this method allows for its application to a wide range of aldehydes and ketones.

ReagentCatalyst/InitiatorProduct Type after Hydrolysis
Trifluoromethyltrimethylsilane (TMSCF3)Tetrabutylammonium fluoride (TBAF)Trifluoromethylated alcohol

Alternative and Analogous Synthetic Routes to Fluorinated Dicarbonyls

While direct trifluoromethylation is a powerful tool, other synthetic strategies can be employed to construct fluorinated dicarbonyl compounds. These often involve classical organic reactions adapted for the synthesis of fluorinated analogues.

A well-established route to 1,3-dicarbonyl compounds, which can be precursors to 1,2-dicarbonyls, is the Claisen condensation. In the context of synthesizing fluorinated analogues, this can involve the reaction of a fluorinated ester with a ketone. For the synthesis of compounds structurally related to this compound, a relevant analogous reaction is the synthesis of flavones, which involves the formation of a 1,3-dicarbonyl intermediate.

This can be exemplified by the reaction of o-hydroxyacetophenone with a benzoyl chloride derivative. The initial step is an esterification to form o-benzoyloxyacetophenone. This ester then undergoes a Baker-Venkataraman rearrangement in the presence of a base to yield a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. This 1,3-dione can then be cyclized to form a flavone. To synthesize a fluorinated analogue, a fluorinated benzoyl chloride or a fluorinated hydroxyacetophenone could be used. For instance, the synthesis of 3-fluoroflavones has been achieved from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using a fluorinating agent.

The synthesis of unsymmetrical 1,2-diketones, including fluorinated derivatives, can be achieved through a variety of methods. One common approach is the oxidation of α-hydroxy ketones. These precursors can be synthesized through several routes, including the acyloin condensation or the nucleophilic addition of an organometallic reagent to an α-keto ester.

A more direct method for preparing unsymmetrical 1,2-diketones involves a heteroarylation/oxidation sequence. researchgate.net In this approach, a ketone can be coupled with a heteroaryl halide using a palladium catalyst, followed by oxidation of the resulting α-heteroaryl ketone to the 1,2-diketone. researchgate.net Selenium dioxide (SeO2) is a common oxidizing agent for this transformation. researchgate.net To apply this to fluorinated systems, a fluorinated aryl or heteroaryl halide could be used as a starting material.

Reaction TypeKey ReagentsIntermediate/Product
HeteroarylationPalladium catalyst (e.g., XPhos Pd G4)α-heteroaryl ketone
OxidationSelenium dioxide (SeO2)1,2-diketone

Direct fluorination using elemental fluorine (F2) is a powerful, albeit challenging, method for the synthesis of fluorinated compounds. The high reactivity of fluorine gas requires careful control of reaction conditions. For the synthesis of fluorinated β-dicarbonyl compounds, direct fluorination of the corresponding 1,3-dicarbonyl precursor is a viable route.

Research has shown that 1,3-dicarbonyl compounds, such as 1,3-diketones and 1,3-ketoesters, can react directly with elemental fluorine at room temperature to yield the corresponding 2-fluoro- and in some cases, 2,2-difluoro-compounds in high yields. rsc.org The reaction proceeds via an electrophilic attack of fluorine on the enol form of the dicarbonyl compound. The selectivity for mono- versus di-fluorination can be influenced by the reaction conditions and the substrate. In some cases, the addition of a mediating agent, such as quinuclidine, can facilitate the difluorination of 1,3-dicarbonyl substrates. beilstein-journals.orgworktribe.com

SubstrateReagentProduct
1,3-DiketoneFluorine gas (F2)2-Fluoro-1,3-diketone or 2,2-Difluoro-1,3-diketone
1,3-KetoesterFluorine gas (F2)2-Fluoro-1,3-ketoester or 2,2-Difluoro-1,3-ketoester

Methodologies for Purification and Spectroscopic Characterization

The successful synthesis of this compound and related compounds relies on effective purification and characterization techniques to ensure the identity and purity of the final product.

Chromatography is a fundamental technique for the separation and purification of organic compounds. For fluorinated dicarbonyls, several chromatographic methods are applicable.

Column Chromatography: This is a standard method for the purification of multigram quantities of a compound. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and a mobile phase (solvent or solvent mixture) is passed through it. The components of a mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For fluorinated compounds, the choice of eluent is crucial for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. youtube.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components of the mixture. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separations, offering high resolution and sensitivity. For the separation of fluorinated compounds, specialized fluorinated stationary phases can be particularly effective. chromatographyonline.com These phases can provide different selectivity compared to traditional C8 or C18 columns, leading to enhanced separation of fluorinated analytes. chromatographyonline.com The choice of mobile phase, which may include fluorinated solvents, also plays a critical role in optimizing the separation. nih.govnih.gov

Chromatographic TechniqueStationary Phase ExamplesMobile Phase Considerations
Column ChromatographySilica gel, AluminaPolarity of the eluent is critical for separation.
Thin-Layer ChromatographySilica gel, AluminaUsed for reaction monitoring and solvent system selection.
High-Performance Liquid ChromatographyC8, C18, Fluorinated phasesFluorinated stationary phases and eluents can enhance selectivity for fluorinated compounds. chromatographyonline.comnih.govnih.gov

Spectroscopic Analysis for Structural Elucidation and Purity Confirmation

Spectroscopic data is fundamental to verifying the successful synthesis and purity of this compound. Each analytical method provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons. These would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The integration of these signals would correspond to the five protons of the phenyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. Key expected signals would include those for the carbonyl carbons, the trifluoromethyl carbon, and the carbons of the phenyl ring. The carbonyl carbons are expected to resonate at low field (downfield), typically in the range of 180-200 ppm. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would produce a series of signals in the typical aromatic region (approximately 120-140 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and the carbon-fluorine bonds.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ketone)1680 - 1720
C-F1000 - 1400
C-H (Aromatic)3000 - 3100

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO, CF₃, and phenyl groups, providing further structural confirmation.

Ionm/z (expected)
[M]⁺202.03
[M-CO]⁺174.03
[M-CF₃]⁺133.04
[C₆H₅CO]⁺105.03
[C₆H₅]⁺77.04

The collective data from these spectroscopic methods provides a comprehensive and unambiguous structural confirmation of this compound and is crucial for assessing its purity.

Chemical Reactivity and Transformation Pathways of 3,3,3 Trifluoro 1 Phenylpropane 1,2 Dione

Fundamental Chemical Transformations

The fundamental chemical transformations of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione involve reactions that target the carbonyl functionalities and the trifluoromethyl moiety. These reactions are foundational to understanding the chemical behavior of this compound.

Oxidation Reactions to Form Carboxylic Acids and Other Derivatives

The oxidation of 1,2-diones typically involves the cleavage of the carbon-carbon bond between the two carbonyl groups, leading to the formation of carboxylic acids. In the case of this compound, oxidative cleavage would be expected to yield benzoic acid and trifluoroacetic acid. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), and other strong oxidants like potassium permanganate (B83412) or sodium periodate. youtube.comrsc.org

The general mechanism for oxidative cleavage of a 1,2-diol, which can be formed in situ from the dione (B5365651), involves the formation of a cyclic intermediate with the oxidizing agent, followed by fragmentation. youtube.com While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the reactivity of similar α-dicarbonyl compounds suggests a high propensity for this cleavage reaction.

Table 1: Expected Products from Oxidative Cleavage of this compound

ReactantOxidizing AgentExpected Products
This compoundPeroxy acids, KMnO₄Benzoic acid and Trifluoroacetic acid

Reduction Reactions Leading to Corresponding Alcohols

The reduction of the dicarbonyl structure of this compound can lead to the formation of the corresponding 1,2-diol, 3,3,3-trifluoro-1-phenylpropane-1,2-diol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a key aspect of the reaction.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones and aldehydes to alcohols. mdpi.com For diones, these reagents typically reduce both carbonyl groups. The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and the reaction conditions. The synthesis of specific stereoisomers of related trifluoromethylated diols has been reported, often employing chiral auxiliaries or catalysts to control the stereochemistry. nih.govrsc.org

The reduction of α-trifluoromethyl ketones can present challenges due to the electron-withdrawing nature of the CF₃ group, but various methods have been developed to achieve high yields and diastereoselectivities. nih.gov

Table 2: Potential Reducing Agents and Products for this compound

ReactantReducing Agent(s)ProductStereochemical Consideration
This compoundNaBH₄, LiAlH₄3,3,3-Trifluoro-1-phenylpropane-1,2-diolMixture of diastereomers
This compoundChiral reducing agentsEnantiomerically enriched 3,3,3-Trifluoro-1-phenylpropane-1,2-diolHigh diastereoselectivity

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be a poor leaving group in nucleophilic substitution reactions due to the strength of the carbon-fluorine bond. However, under certain conditions, particularly with strong nucleophiles or through specific activation mechanisms, substitution of one or more fluorine atoms can occur. elsevierpure.comnih.gov

Reactions involving nucleophilic attack on the trifluoromethyl group of ketones are not common. More typically, nucleophiles will attack the electrophilic carbonyl carbons. The high electronegativity of the fluorine atoms makes the carbon of the CF₃ group electron-deficient, but the strength and stability of the C-F bonds make direct substitution challenging. In some cases, cleavage of the C-CF₃ bond can be achieved under specific reaction conditions. elsevierpure.comnih.gov

Advanced Reaction Chemistries

Beyond fundamental transformations, this compound is a substrate for more complex reaction chemistries that allow for the construction of intricate molecular architectures.

Radical Addition Reactions with Unsaturated Systems Promoted by Transition Metals

Transition metal-mediated radical reactions offer a powerful tool for the formation of carbon-carbon bonds. Research on the radical addition of trifluoromethyl-1,3-dicarbonyl compounds in the presence of manganese(III) acetate (B1210297) has shown the formation of dihydrofuran and bicyclic enol ether derivatives when reacted with various alkenes. researchgate.net This suggests that this compound, as a 1,2-dicarbonyl compound, could potentially undergo similar radical additions.

The mechanism likely involves the formation of a radical at the carbon between the two carbonyl groups, which then adds to an unsaturated system. The presence of the trifluoromethyl group can influence the stability and reactivity of the radical intermediate. Transition metals like copper and palladium are also known to catalyze various trifluoromethylation reactions involving radical intermediates. researchgate.netrsc.org

Mannich-Type Reactions with Trifluoromethyl 1,3-Dicarbonyl Compounds and Amino Acid Esters

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. While there is no specific literature on the direct use of this compound in a Mannich-type reaction, the reactivity of related β-dicarbonyl compounds provides a strong indication of its potential.

Mannich reactions involving 1,3-dicarbonyl compounds, aldehydes, and amines or amino acid esters are well-established. organic-chemistry.orgnih.govescholarship.org The acidic α-proton of the dicarbonyl compound is readily removed to form an enolate, which then acts as the nucleophile. In the context of this compound, the methine proton is absent, but the enol form could potentially react. A more plausible pathway would involve a related 1,3-dicarbonyl precursor.

For instance, the reaction of a trifluoromethyl β-dicarbonyl compound with an imine generated in situ from an aldehyde and an amino acid ester would lead to the formation of a complex amino acid derivative. The presence of the trifluoromethyl group can enhance the acidity of the enolizable proton and influence the stereochemical outcome of the reaction.

Tautomerism and Hydrate (B1144303) Formation Equilibria

Investigations into Keto-Enol Tautomerism in Fluorinated Diketones

The presence of a dicarbonyl system in this compound allows for the existence of keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. researchgate.net The equilibrium between the diketo form and the enol form is a dynamic process influenced by various factors, including the structure of the molecule and the solvent environment.

For analogous trifluoromethyl-β-diketones, spectral data has been used to understand the keto-enol equilibrium. chemistrysteps.com While specific data for this compound is not extensively detailed in the available literature, the general principles observed for similar fluorinated diketones can be applied to understand its behavior. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. nih.gov Furthermore, conjugation of the enol double bond with the phenyl ring can provide additional stabilization. researchgate.net

The equilibrium between the possible enol forms in similar trifluoromethyl-β-diketones generally favors the enol form that maximizes conjugation. chemistrysteps.com In the case of this compound, this would suggest a preference for the enol form where the carbon-carbon double bond is conjugated with the phenyl group.

Table 1: Spectroscopic Data for Analogous Trifluoromethyl-β-Diketones in Nonpolar Solvents chemistrysteps.com

Spectroscopic MethodObservationImplication for Tautomeric Equilibrium
¹H, ¹³C, ¹⁹F NMR Presence of signals corresponding to two distinct enol forms.Indicates a mixture of enol tautomers in equilibrium.
Infrared (IR) Strong, broad absorption in the O-H stretching region.Confirms the presence of hydrogen-bonded enol forms.
UV-Visible Absorption bands consistent with conjugated enone systems.Supports the existence of enol tautomers with extended conjugation.

Analysis of Hydration Tendencies and Diketo Hydrate Formation

In aqueous solutions, α-diketones can undergo hydration to form geminal diols, also known as hydrates. The equilibrium between the diketo form and the hydrate is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups strongly favor the formation of the hydrate.

The powerful electron-withdrawing trifluoromethyl group in this compound is expected to significantly destabilize the carbonyl group to which it is attached, thereby promoting the nucleophilic addition of water to form a stable hydrate. This is a known phenomenon for compounds containing carbonyl groups adjacent to highly electronegative groups. The commercial availability of this compound as a hydrate further supports its strong tendency to exist in this form in the presence of water. libretexts.org

The equilibrium for the hydration of ketones generally lies far to the side of the ketone. However, for α-dicarbonyl compounds, and particularly those with electron-withdrawing substituents, the equilibrium can be shifted significantly towards the hydrate.

Table 2: Factors Influencing the Hydration of this compound

FactorInfluence on Hydration EquilibriumRationale
Trifluoromethyl Group Shifts equilibrium towards the hydrate.The strong electron-withdrawing nature of the -CF₃ group destabilizes the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Phenyl Group May have a lesser, opposing effect.The phenyl group is less electron-withdrawing than the trifluoromethyl group and may offer some steric hindrance to the approaching water molecule.
Solvent Presence of water is essential.Water acts as the reactant in the formation of the hydrate.

Applications of 3,3,3 Trifluoro 1 Phenylpropane 1,2 Dione As a Synthetic Building Block

Construction of Complex Organic Molecules and Multifunctional Scaffolds

The reactivity of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione makes it a powerful tool for the synthesis of complex organic molecules and multifunctional scaffolds. These scaffolds are core structures to which various functional groups can be attached, enabling the creation of molecules with tailored properties. The dicarbonyl functionality of this compound allows for a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. These reactions facilitate the assembly of elaborate molecular frameworks that are of interest in medicinal chemistry, materials science, and catalysis.

For instance, the diketone moiety can react with binucleophiles to form heterocyclic rings, a common strategy for building complex scaffolds. The trifluoromethyl group, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, adds significant value to the resulting molecules. The strategic incorporation of this fluorinated building block allows for the precise tuning of the physicochemical properties of the final compounds.

Role in the Synthesis of Trifluoromethylated Heterocyclic Compounds

This compound is a key precursor in the synthesis of a diverse array of trifluoromethylated heterocyclic compounds. researchgate.net These compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The trifluoromethyl group can profoundly influence the biological activity and material properties of these heterocycles.

One common synthetic strategy involves the condensation of this compound with various dinucleophilic reagents. For example, its reaction with hydrazines yields trifluoromethyl-substituted pyrazoles, while reactions with amidines or guanidines can produce trifluoromethylated pyrimidines. These reactions often proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. The resulting trifluoromethylated heterocycles serve as valuable intermediates for further chemical modifications, expanding the accessible chemical space for drug discovery and materials science.

ReactantHeterocyclic ProductSignificance
HydrazinesTrifluoromethyl-pyrazolesCore structures in pharmaceuticals and agrochemicals.
AmidinesTrifluoromethyl-pyrimidinesImportant scaffolds in medicinal chemistry.
1,2-DiaminesTrifluoromethyl-quinoxalinesFound in biologically active compounds.

Development of Specialty Chemicals and Advanced Materials

The unique properties conferred by the trifluoromethyl group make this compound a valuable component in the development of specialty chemicals and advanced materials.

The incorporation of fluorinated moieties into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. This compound can be utilized as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The resulting polymers often exhibit improved performance characteristics compared to their non-fluorinated counterparts, making them suitable for demanding applications in electronics, aerospace, and coatings.

In the field of electronics, surface passivation is a critical process for improving the performance and stability of semiconductor devices like thin-film transistors (TFTs). Fluorinated compounds have been investigated for their potential in surface passivation due to their ability to form stable, inert layers. While direct application of this compound for this purpose is not extensively documented, its derivatives, which can be designed to have specific surface-binding properties, hold promise in this area. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties at the semiconductor-dielectric interface, potentially leading to improved device performance.

Application in Stereocontrolled Synthesis and Chiral Auxiliaries

The dicarbonyl group of this compound provides a handle for introducing chirality, making it a useful starting material in stereocontrolled synthesis.

The reduction of the dicarbonyl moiety in this compound can lead to the formation of the corresponding diol, 3,3,3-Trifluoro-1-phenylpropane-1,2-diol. This reduction can be carried out using chiral reducing agents or catalysts to produce specific stereoisomers of the diol with high enantiomeric excess. These chiral diols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. They can also be employed as chiral ligands in asymmetric catalysis or as chiral auxiliaries to control the stereochemistry of subsequent reactions. The presence of the trifluoromethyl group can also influence the stereochemical outcome of these reactions and the properties of the resulting chiral products.

Intermediates in Enantioselective Hydrogenation Processes of Related Diketones

The enantioselective hydrogenation of α-diketones is a critical process for producing chiral α-hydroxy ketones, which are valuable intermediates in pharmaceutical synthesis. While direct studies on the enantioselective hydrogenation of this compound are not extensively detailed in publicly available literature, significant insights can be drawn from its non-fluorinated analog, 1-phenyl-1,2-propanedione (B147261).

The hydrogenation of 1-phenyl-1,2-propanedione has been studied over platinum catalysts modified with chiral auxiliaries, such as cinchonidine (B190817). researchgate.net In these reactions, the primary product is typically 1-hydroxy-1-phenylpropanone, indicating a preference for the hydrogenation of the carbonyl group adjacent to the phenyl ring. researchgate.net The use of a chiral modifier like cinchonidine is essential to steer the reaction towards the formation of a specific enantiomer, for instance, (R)-1-hydroxy-1-phenylpropanone, with reported enantiomeric excesses reaching up to 64%. researchgate.net The reaction is typically performed under mild conditions, such as at a pressure of 5 bar and temperatures between 0–25°C, in solvents like dichloromethane. researchgate.net

The introduction of a trifluoromethyl (CF₃) group, as in this compound, is expected to significantly influence the hydrogenation process. The strong electron-withdrawing nature of the CF₃ group can affect the electronic properties of the adjacent carbonyl group, potentially altering its reactivity and the regioselectivity of the hydrogenation. nih.gov In the reduction of trifluoromethyl ketones, the steric and electronic properties of the CF₃ group play a crucial role in the stereochemical outcome. nih.gov While this can present challenges, such as impeding catalyst coordination, it also opens avenues for achieving high enantioselectivity with appropriate catalytic systems. nih.gov The development of catalytic enantioselective methods for trifluoromethyl-substituted ketones is an active area of research, employing various strategies including transition-metal-catalyzed hydrogenation and transfer hydrogenation. nih.gov Therefore, this compound serves as an important intermediate to explore these selective reduction methodologies, yielding chiral trifluoromethylated diols and hydroxy ketones.

Table 1: Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione Data sourced from studies on the non-fluorinated analog as a model.

Catalyst SystemSolventMajor ProductEnantiomeric Excess (ee)Reference
Platinum (Pt) / CinchonidineDichloromethane(R)-1-Hydroxy-1-phenylpropanone64% researchgate.net
Iridium (Ir)/TiO₂ / CinchonidineNot Specified(Hydroxyketones and Diols)(Model Developed) tue.nl

Integration into Pharmaceutical and Agrochemical Synthesis Programs

The incorporation of trifluoromethyl groups is a widely used strategy in the design of modern pharmaceuticals and agrochemicals. jelsciences.com The CF₃ group can enhance metabolic stability, binding affinity, and bioavailability of a molecule. jelsciences.com this compound represents a key building block that introduces the valuable 1-phenyl-3,3,3-trifluoropropane structural motif into more complex molecules.

In pharmaceutical research, derivatives of this scaffold have been investigated for various therapeutic applications. For example, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, a direct derivative of the subject diketone, has been identified as a potent orally available general anesthetic and anticonvulsant with minimal hemodynamic side effects. nih.gov The synthesis of such compounds highlights the utility of the trifluorinated phenylpropanoid backbone in developing new central nervous system agents. nih.gov Furthermore, chiral molecules containing a hydroxy(4-(trifluoromethyl)phenyl)methyl moiety, structurally related to reduction products of the title compound, have been synthesized as potential multi-target antidiabetic agents. nih.gov

The trifluoromethyl group is also a prevalent feature in modern agrochemicals. Although specific examples starting directly from this compound are not prominently documented, the synthesis of many active ingredients involves the use of trifluoromethylated building blocks. researchgate.net The structural core of the title compound is suitable for elaboration into various classes of pesticides and herbicides. The development of synthetic routes utilizing such fluorinated building blocks is crucial for accessing novel agrochemical candidates with improved efficacy and environmental profiles. elsevierpure.com The versatility of the dione (B5365651) functionality allows for a wide range of chemical transformations to build complex heterocyclic and carbocyclic systems common in bioactive molecules. nih.gov

Table 2: Examples of Bioactive Molecules Incorporating Related Trifluoromethylated Phenylpropane Scaffolds

Compound Name/ClassBioactivity/ApplicationStructural RelevanceReference
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamideGeneral Anesthetic, AnticonvulsantDirect derivative from the diketone scaffold nih.gov
Stereopure Multi-Target Antidiabetic AgentAntidiabetic (α-glucosidase, α-amylase, PTP1B inhibitor)Contains a hydroxy(4-(trifluoromethyl)phenyl)methyl moiety nih.gov
α-(Trifluoromethyl)arylmethylaminesPharmaceutical IntermediatesDerived from asymmetric amination of aryl-trifluoromethyl ketones researchgate.net

Theoretical and Mechanistic Investigations

Computational Studies on the Reactivity and Stability Profiles of the Compound

Computational chemistry, particularly through Density Functional Theory (DFT), offers profound insights into the intrinsic properties of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione. Such studies are pivotal in predicting its reactivity and stability. By calculating various molecular descriptors, a detailed electronic and structural profile of the compound can be established.

A key aspect of these computational studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. For this compound, the presence of the electron-withdrawing trifluoromethyl and dicarbonyl groups is expected to significantly lower the LUMO energy, rendering the molecule a potent electrophile. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, MEP analysis would reveal electron-deficient regions (positive potential), likely centered on the carbonyl carbons and the phenyl ring protons, making them susceptible to nucleophilic attack. Conversely, electron-rich areas (negative potential) would be located around the oxygen and fluorine atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index for this compound would computationally confirm its strong electrophilic character, largely due to the influence of the trifluoromethyl group. researchgate.net

The following table summarizes the typical computational descriptors used to analyze the reactivity and stability of molecules like this compound.

DescriptorSymbolSignificancePredicted Trend for this compound
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating abilityRelatively low
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting abilityVery low
HOMO-LUMO GapΔEChemical reactivity and stabilityModerate to small, indicating high reactivity
ElectronegativityχTendency to attract electronsHigh
Chemical HardnessηResistance to change in electron distributionModerate
Global Electrophilicity IndexωElectrophilic natureHigh

These computational approaches provide a theoretical framework to understand and predict the chemical behavior of this compound, guiding synthetic applications and mechanistic explorations.

Elucidation of the Electronic and Steric Influence of the Trifluoromethyl Group on Molecular Behavior

Electronic Influence: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.govtcichemicals.com This strong inductive effect (-I effect) significantly influences the adjacent carbonyl groups. The electron density is pulled away from the dicarbonyl system, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. nih.gov This enhanced electrophilicity is a hallmark of trifluoromethyl ketones and is central to their reactivity. nih.gov The electron-withdrawing nature of the CF₃ group also impacts the acidity of any potential α-protons, although in this specific dione (B5365651), there are none. Furthermore, it affects the electronic properties of the phenyl ring, albeit to a lesser extent due to the insulating carbonyl groups.

Steric Influence: While electronically potent, the steric profile of the trifluoromethyl group is also a significant factor. It is considered to be bulkier than a methyl group and can influence the approach of reactants to the adjacent carbonyl centers. This steric hindrance can play a role in the regioselectivity of reactions involving the two carbonyl groups. The free rotation around the C-C single bonds in the propane (B168953) backbone allows the CF₃ group to adopt various conformations, which can further modulate its steric impact.

The interplay of these electronic and steric effects is crucial in determining the compound's reactivity, stability, and spectroscopic properties. The table below compares the key properties of the trifluoromethyl group with the methyl group for context.

PropertyTrifluoromethyl (CF₃) GroupMethyl (CH₃) Group
Electronic Effect Strongly electron-withdrawing (-I)Weakly electron-donating (+I)
Electronegativity (Pauling Scale of Fluorine vs. Hydrogen) F: 3.98H: 2.20
Steric Size (Van der Waals radius of F vs. H) F: 1.47 ÅH: 1.20 Å
Impact on Adjacent Carbonyl Increases electrophilicity significantlySlightly decreases electrophilicity
Lipophilicity (Hansch parameter π) High (π ≈ +0.88)Moderate (π ≈ +0.5)

The unique combination of strong electron withdrawal and moderate steric bulk makes the trifluoromethyl group a critical determinant of the chemical personality of this compound. researchgate.net

Mechanistic Pathways of Fluorination Reactions, including Electrophilic Fluorination

The synthesis of fluorinated diketones often involves electrophilic fluorination, a process where a source of "F⁺" is used to introduce a fluorine atom into a molecule. For a compound like this compound, which is already trifluorinated at one end, further fluorination would likely target the carbon atom between the two carbonyl groups if a suitable precursor were used.

The generally accepted mechanism for the electrophilic fluorination of β-dicarbonyl compounds involves the enol or enolate form of the diketone. The diketone exists in equilibrium with its enol tautomer. The enol form, with its electron-rich C=C double bond, acts as the nucleophile that attacks the electrophilic fluorine source.

Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. The proposed mechanistic steps are as follows:

Enolization: The β-diketone precursor undergoes tautomerization to its more reactive enol form. This equilibrium can be catalyzed by either acid or base.

Nucleophilic Attack: The π-bond of the enol attacks the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor®).

Deprotonation/Rearrangement: A subsequent loss of a proton from the oxygen atom regenerates the carbonyl group, yielding the α-fluorinated β-diketone.

In some cases, particularly with strong bases, an enolate is formed, which is an even more potent nucleophile and reacts readily with the electrophilic fluorine source.

The reaction can be depicted as follows:

Step 1: Keto-Enol Tautomerism R-C(=O)-CH₂-C(=O)-R' ⇌ R-C(OH)=CH-C(=O)-R'

Step 2: Electrophilic Attack R-C(OH)=CH-C(=O)-R' + [F⁺] → R-C(OH⁺)-CHF-C(=O)-R'

Step 3: Deprotonation R-C(OH⁺)-CHF-C(=O)-R' → R-C(=O)-CHF-C(=O)-R' + H⁺

The presence of the trifluoromethyl group in the target molecule's precursors would influence the regioselectivity of this process by affecting the stability and nucleophilicity of the possible enol intermediates.

Analysis of Charge Distribution and Acidity (pKa) in Fluorinated 1,2-Diketone Analogues

The charge distribution and acidity of fluorinated 1,2-diketone analogues are heavily influenced by the presence of fluorine atoms. In this compound, the trifluoromethyl group plays a crucial role in modulating these properties.

Charge Distribution: The strong electron-withdrawing nature of the CF₃ group causes a significant polarization of the molecule. This leads to a partial positive charge (δ+) on the adjacent carbonyl carbon, making it highly electrophilic. Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution. For a fluorinated diketone, NBO analysis would show a significant positive charge on the carbon atom bonded to the CF₃ group and the other carbonyl carbon, with negative charges concentrated on the oxygen and fluorine atoms. This charge separation is a key factor in the molecule's reactivity towards nucleophiles.

The table below illustrates a hypothetical charge distribution based on the known effects of the functional groups present.

Atom/GroupExpected Partial ChargeRationale
Carbonyl Carbon (adjacent to CF₃)Highly Positive (δ++)Inductive effect of CF₃ and carbonyl oxygen
Carbonyl Carbon (adjacent to Phenyl)Positive (δ+)Inductive effect of carbonyl oxygen
Carbonyl OxygensNegative (δ-)High electronegativity
Fluorine AtomsNegative (δ-)High electronegativity
Phenyl Ring CarbonsVaried (slight δ- and δ+)Resonance and inductive effects

Acidity (pKa): While this compound itself does not have acidic α-protons, its analogues that do, such as 1,1,1-trifluoro-2,4-pentanedione, are considerably more acidic than their non-fluorinated counterparts. The acidity of a β-dicarbonyl compound is due to the stability of the conjugate base (enolate), which is stabilized by resonance.

The presence of a trifluoromethyl group dramatically increases the acidity by further stabilizing the enolate through its strong inductive electron-withdrawing effect. This effect delocalizes the negative charge on the enolate, making the corresponding proton easier to remove. Consequently, fluorinated β-diketones have significantly lower pKa values compared to their non-fluorinated analogues. For example, the pKa of acetylacetone (B45752) is around 9, while the pKa of trifluoroacetylacetone is approximately 6.5. This trend highlights the profound impact of fluorination on the acidity of such compounds.

Catalysis and Reaction Engineering in the Context of 3,3,3 Trifluoro 1 Phenylpropane 1,2 Dione

Strategic Use of Catalysts in Synthetic Optimization

The efficient synthesis and transformation of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione heavily rely on the strategic selection and optimization of catalysts. The presence of the trifluoromethyl group introduces unique electronic properties and steric demands that necessitate careful catalyst design to achieve high yields and selectivities. Synthetic optimization often involves a multidisciplinary approach, combining molecular modeling, enzymology, and crystallography to guide the development of more potent and selective catalysts. unipd.itmdpi.com

Transition Metal-Mediated Transformations

Transition metals are powerful tools for mediating complex organic transformations. In the context of this compound, manganese and palladium catalysts are particularly relevant for promoting unique bond-forming reactions.

Manganese(III)-Promoted Oxidative Radical Additions for C-C Bond Formation

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a well-established one-electron oxidant capable of generating carbon-centered radicals from enolizable carbonyl compounds. researchgate.net This process is highly effective for initiating oxidative free-radical additions and cyclizations, providing a powerful method for carbon-carbon bond formation. researchgate.netwikipedia.orgrsc.orgnih.gov

The general mechanism begins with the oxidation of the dicarbonyl compound by Mn(OAc)₃ to form an α,α'-dioxoalkyl radical. wikipedia.org This radical species can then add to an unsaturated compound, such as an alkene or an aromatic ring. wikipedia.org The resulting adduct radical can undergo several subsequent pathways, including further oxidation to a carbocation (often facilitated by a co-oxidant like copper(II) acetate) or hydrogen abstraction. wikipedia.orgnih.gov

For this compound, the reaction would be initiated by the formation of a radical at the C-3 position. The strong electron-withdrawing nature of the adjacent trifluoromethyl group would influence the stability and reactivity of this radical intermediate. These manganese-mediated reactions are synthetically valuable for creating complex carbocyclic and heterocyclic frameworks from relatively simple precursors. rsc.orgacs.org

Palladium-Catalyzed Cyclization Reactions Utilizing Trifluoromethyl Building Blocks

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. rsc.org Palladium-catalyzed cascade cyclizations, in particular, are powerful strategies for rapidly assembling polycyclic scaffolds from acyclic precursors. rsc.orgrsc.org

Trifluoromethylated building blocks are of high value in medicinal and materials chemistry, and palladium catalysis provides numerous avenues for their incorporation into larger structures. While specific examples utilizing this compound in palladium-catalyzed cyclizations are not extensively documented, its structure suggests significant potential. The dicarbonyl moiety can participate in various annulation strategies to form heterocyclic systems like quinoxalines or pyrazines. Furthermore, the trifluoromethyl group can serve as a crucial element for tuning the biological or material properties of the final product. For example, related palladium-catalyzed intramolecular cross-coupling reactions are used to synthesize a variety of five- to seven-membered carbo- and heterocycles. organic-chemistry.org

Biocatalysis and Enzymatic Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly oxidoreductases, can perform transformations on fluorinated ketones with exceptional levels of stereocontrol under mild, aqueous conditions.

Alcohol Dehydrogenase (ADH) Catalyzed Stereoselective Reductions

Alcohol dehydrogenases (ADHs) are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. nih.gov Their application in the synthesis of chiral alcohols from prochiral ketones is well-established, often delivering products with very high enantiomeric excess. mdpi.com

The reduction of α-diketones like this compound presents a challenge of both regioselectivity (which carbonyl is reduced) and enantioselectivity. Studies on the non-fluorinated analog, 1-phenyl-1,2-propanedione (B147261), have demonstrated that multi-enzyme cascades involving ADHs can produce chiral amino alcohols with high stereoselectivity. d-nb.info Furthermore, research has shown that ADHs can selectively reduce the more reactive trifluoroacetyl group in diketones. researchgate.net

A recent study highlighted a continuous flow process where a ketone was first trifluoromethylated and then subjected to stereoselective reduction using an ADH from Lactobacillus kefir, yielding the chiral trifluoromethylated alcohol. elsevierpure.comresearchgate.net This demonstrates the feasibility of using ADHs for the reduction of ketones bearing a trifluoromethyl group adjacent to the carbonyl. The enzyme effectively handles the steric bulk and electronic influence of the CF₃ group to produce optically pure alcohols. elsevierpure.comresearchgate.net

Table 1: Biocatalytic Reduction of Prochiral Ketones by Alcohol Dehydrogenases (ADH)
SubstrateEnzyme (Source)ProductConversion (%)Diastereomeric Excess (%)Enantiomeric Excess (%)Reference
1,4-Diphenylbutane-1,4-dioneADH from Ralstonia sp. (RasADH)(1S,4S)-1,4-Diphenylbutane-1,4-diol8298>99 mdpi.com
1,4-Bis(4-trifluoromethylphenyl)butane-1,4-dioneADH from Ralstonia sp. (RasADH)(1S,4S)-1,4-Bis(4-trifluoromethylphenyl)butane-1,4-diol50>99>99 mdpi.com
1-Phenylpropane-1,2-dioneADH / ω-Transaminase Cascade(1R,2S)-Norephedrine->99>99 d-nb.info

Application of Chiral Modifiers in Enantioselective Hydrogenation over Heterogeneous Catalysts

The enantioselective hydrogenation of α-dicarbonyl compounds over heterogeneous metal catalysts is a highly effective method for producing chiral α-hydroxy ketones. This transformation is typically achieved by adsorbing a chiral modifier, such as a cinchonidine (B190817) alkaloid, onto the surface of a metal catalyst (e.g., platinum or iridium). researchgate.nettue.nl This modifier creates a chiral environment at the active site. acs.org

The hydrogenation of 1-phenyl-1,2-propanedione, the non-fluorinated analog of the target compound, has been studied extensively. researchgate.netresearchgate.net In these systems, the chiral modifier and the substrate are thought to form a 1:1 "docking" complex on the catalyst surface, which dictates the facial selectivity of the hydrogen attack. acs.org The reaction exhibits both regioselectivity (preferential hydrogenation of the benzoyl carbonyl) and high enantioselectivity. researchgate.net

For this compound, the presence of the highly electron-withdrawing trifluoromethyl group would be expected to significantly influence the regioselectivity of the hydrogenation. The C-2 carbonyl, being adjacent to the CF₃ group, is rendered more electrophilic and would likely be the preferred site of initial hydrogen addition. The choice of chiral modifier, solvent, and reaction conditions can be fine-tuned to optimize both the conversion and the enantiomeric excess of the resulting trifluoromethylated α-hydroxy ketone. researchgate.net

Table 2: Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione over Modified Heterogeneous Catalysts
CatalystChiral ModifierSolventMajor ProductConversion (%)Enantiomeric Excess (%)Reference
5% Pt/Al₂O₃CinchonidineDichloromethane(R)-1-Hydroxy-1-phenyl-2-propanone~10064 researchgate.net
Ir/TiO₂CinchonidineToluene(R)-1-Hydroxy-1-phenyl-2-propanone~100- tue.nl
1% Pt/ZrO₂(R,S)-4,5-dihydro-4,5-diphenyl-2-(6-cyanopyridinyl)imidazolineToluene1-Hydroxy-1-phenyl-2-propanone~10040 researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of fluorinated compounds, particularly those containing a trifluoromethyl (CF3) group, is a central theme in contemporary medicinal and materials chemistry. mit.edu Traditional methods for introducing fluorine often involve harsh reagents and conditions. numberanalytics.comnumberanalytics.com Consequently, a significant research thrust is the development of milder, more efficient, and cost-effective synthetic pathways to molecules like 3,3,3-Trifluoro-1-phenylpropane-1,2-dione.

A promising and economically viable approach involves the use of fluoroform (HCF3), an industrial byproduct, as the trifluoromethylating agent. nih.gov Research has demonstrated that combining fluoroform with a suitable base, such as potassium hexamethyldisilazide (KHMDS), can effectively trifluoromethylate esters to produce trifluoromethyl ketones. nih.gov This method represents a straightforward process for converting readily available esters into valuable trifluoromethyl ketones with yields as high as 92%. nih.gov

Another emerging area is the application of continuous flow technology. Flow chemistry can enhance the safety and efficiency of fluorination reactions, particularly those involving gaseous reagents like fluoroform, by improving interfacial contact and scalability, which are often challenging in traditional batch reactions. mit.edu Future research will likely focus on optimizing these flow processes for the synthesis of α-dicarbonyl compounds.

Below is a comparative overview of traditional versus emerging synthetic approaches applicable to trifluoromethyl ketones.

FeatureTraditional MethodsEmerging Methods
CF3 Source Specialized, often expensive reagents (e.g., Ruppert-Prakash reagent)Industrial byproducts (e.g., Fluoroform) nih.gov
Reagents Often stoichiometric, potentially hazardous fluorinating agents numberanalytics.comnumberanalytics.comCatalytic systems, use of bases like KHMDS nih.gov
Reaction Conditions Can require harsh conditions (e.g., very low temperatures, inert atmospheres)Milder conditions (-40 °C), improved safety nih.gov
Process Technology Primarily batch processingContinuous flow chemistry for improved efficiency and safety mit.edu
Key Advantage Established and well-understoodCost-effective, atom-economical, safer handling mit.edunih.gov

Expansion of Advanced Applications in Complex Molecular Architecture

The unique properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, lipophilicity, and binding affinity—make it a highly sought-after motif in drug discovery. mit.edunih.gov The 1,2-dione structure within this compound serves as a versatile chemical handle for constructing more complex molecules, including heterocyclic compounds that form the core of many pharmaceuticals.

Future applications will likely focus on leveraging this compound as a key building block in the synthesis of novel bioactive agents. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyls, enabling a range of selective transformations. Research into asymmetric organocatalysis could lead to the synthesis of stereopure compounds derived from this scaffold, which is critical as chiral molecules often exhibit more effective and specific binding to biological targets. nih.gov

The potential for this compound extends to various therapeutic areas. For instance, trifluoromethylated structures are integral to numerous FDA-approved drugs. nih.gov The phenylpropanedione framework is a precursor to flavones and chromones, classes of compounds with a wide array of biological activities. researchgate.netnih.gov Therefore, this compound is a promising starting point for creating new libraries of fluorinated heterocyclic compounds for high-throughput screening in drug discovery programs. nih.gov

Application AreaRole of this compoundPotential Molecular Targets
Medicinal Chemistry Precursor for trifluoromethyl-substituted heterocycles (e.g., pyrazoles, flavones). nih.govresearchgate.netEnzymes, protein-protein interactions, receptors. nih.govnih.gov
Agrochemicals Building block for novel pesticides and herbicides with enhanced stability.Insect or plant-specific biological pathways.
Materials Science Monomer or additive for creating fluorinated polymers with unique thermal and chemical resistance.High-performance polymers, organic electronics.
Asymmetric Synthesis Substrate for developing stereoselective reactions to produce chiral building blocks. nih.govChiral drugs and catalysts.

Exploration of Green Chemistry Principles in Fluorination Processes

The synthesis of organofluorine compounds is increasingly being scrutinized through the lens of green chemistry. The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The twelve principles of green chemistry provide a framework for achieving sustainability at the molecular level. edu.krd

For the synthesis of this compound and related compounds, several principles are particularly relevant:

Waste Prevention: Designing syntheses to minimize waste is paramount. This can be achieved by moving from stoichiometric reagents to catalytic processes. edu.krd

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The use of fluoroform, for example, is highly atom-economical for delivering the CF3 group. nih.gov

Less Hazardous Chemical Syntheses: This principle encourages designing synthetic routes that use and generate substances with little to no toxicity. skpharmteco.com This involves replacing hazardous fluorinating agents like elemental fluorine (F2) or hydrofluoric acid (HF) with safer alternatives. numberanalytics.com

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, a future direction is to derive starting materials from renewable biomass rather than petroleum feedstocks. greenchemistry-toolkit.orgnih.gov

Catalysis: The use of catalytic, rather than stoichiometric, reagents reduces waste and can lead to more efficient reactions under milder conditions. edu.krd Emerging trends include biocatalysis and photocatalysis. researchgate.net

Innovations such as electrochemical and photochemical fluorination represent promising green alternatives, as they can proceed under mild conditions and reduce the need for hazardous chemical reagents. numberanalytics.com The application of these principles to the synthesis of this compound will be a key focus of future research, aiming to create more sustainable and environmentally benign manufacturing processes.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 3,3,3-Trifluoro-1-phenylpropane-1,2-dione be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions using trifluoromethyl precursors and aromatic aldehydes. Key variables include solvent choice (e.g., ethanol or THF), reaction temperature (room temperature vs. reflux), and catalyst selection (e.g., triethylamine). For example, highlights that continuous flow reactors and optimized stoichiometry reduce side reactions. Purification via fractional distillation or recrystallization (e.g., using ethanol-water mixtures) enhances purity . Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopy (e.g., FTIR) ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR, is critical for resolving trifluoromethyl group environments. 13C^{13}\text{C} NMR identifies carbonyl and aromatic carbons, while IR spectroscopy confirms diketone (C=O) stretching frequencies (~1700 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. lists related compounds with molecular weights and structural motifs, suggesting similar workflows .

Q. What are the primary reaction pathways for this compound in nucleophilic substitution or condensation reactions?

  • Methodological Answer : The diketone moiety undergoes nucleophilic attack at the carbonyl carbons, while the trifluoromethyl group stabilizes intermediates via electron-withdrawing effects. For example, in reactions with amines, enolate formation precedes Schiff base generation. demonstrates analogous mechanisms for trifluoromethyl-containing ketones, where steric and electronic effects dictate regioselectivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and activation barriers. For conflicting experimental results (e.g., unexpected [4+2] vs. [3+2] cycloadducts), analyze frontier molecular orbitals (FMOs) to identify dominant interactions. ’s phosphazene synthesis studies emphasize the utility of computational validation for mechanistic ambiguity .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer : Stabilize the diketone via coordination with Lewis acids (e.g., BF3_3) or use aprotic solvents (e.g., DMF) to minimize hydrolysis. ’s synthesis of a related dione under anhydrous conditions and low temperatures (0–5°C) demonstrates successful stabilization of reactive intermediates .

Q. How do steric and electronic effects of the trifluoromethyl group influence enantioselective catalysis in asymmetric derivatization?

  • Methodological Answer : Chiral ligands (e.g., BINOL-derived catalysts) modulate enantioselectivity by leveraging the trifluoromethyl group’s electronegativity. Kinetic resolution studies (e.g., HPLC with chiral columns) quantify enantiomeric excess. ’s trifluoromethyl-aniline derivatives highlight steric hindrance as a key factor in asymmetric induction .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., differential scanning calorimetry for melting points and 2D NMR for structure elucidation). ’s safety data sheet framework stresses rigorous documentation of experimental conditions (e.g., heating rates, solvent traces) to reconcile inconsistencies .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer : Standardize catalyst loading (e.g., mol%), solvent drying (molecular sieves), and inert atmospheres (N2_2/Ar). ’s phosphazene synthesis details reaction monitoring via TLC and quenching protocols to isolate intermediates .

Safety and Handling

Q. What safety precautions are critical when handling this compound in high-temperature reactions?

  • Methodological Answer : Use fume hoods, flame-resistant gloves, and explosion-proof equipment. ’s safety protocols for fluorinated compounds recommend emergency eyewash stations and neutralization kits for accidental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.